molecular formula C15H24ClN B14448360 3-(3-Methylphenyl)-1-propylpiperidine--hydrogen chloride (1/1) CAS No. 79412-51-4

3-(3-Methylphenyl)-1-propylpiperidine--hydrogen chloride (1/1)

Cat. No.: B14448360
CAS No.: 79412-51-4
M. Wt: 253.81 g/mol
InChI Key: RHFLFFLNDKHYFG-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-1-propylpiperidine–hydrogen chloride (1/1) is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3-methylphenyl group and a propyl chain. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-1-propylpiperidine–hydrogen chloride (1/1) typically involves the reaction of 3-methylphenylmagnesium bromide with 1-propylpiperidine in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .

Industrial Production Methods

In an industrial setting, the production of 3-(3-Methylphenyl)-1-propylpiperidine–hydrogen chloride (1/1) can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-1-propylpiperidine–hydrogen chloride (1/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Methylphenyl)-1-propylpiperidine–hydrogen chloride (1/1) has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-1-propylpiperidine–hydrogen chloride (1/1) involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methylphenyl)-1-propylpiperidine
  • 3-(3-Methylphenyl)-1-butylpiperidine
  • 3-(3-Methylphenyl)-1-ethylpiperidine

Uniqueness

3-(3-Methylphenyl)-1-propylpiperidine–hydrogen chloride (1/1) is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

Properties

CAS No.

79412-51-4

Molecular Formula

C15H24ClN

Molecular Weight

253.81 g/mol

IUPAC Name

3-(3-methylphenyl)-1-propylpiperidine;hydrochloride

InChI

InChI=1S/C15H23N.ClH/c1-3-9-16-10-5-8-15(12-16)14-7-4-6-13(2)11-14;/h4,6-7,11,15H,3,5,8-10,12H2,1-2H3;1H

InChI Key

RHFLFFLNDKHYFG-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC(C1)C2=CC=CC(=C2)C.Cl

Origin of Product

United States

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